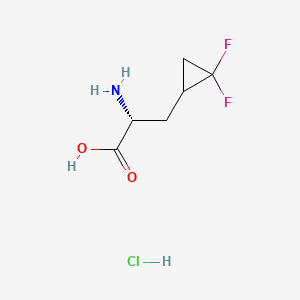

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico clorhidrato es un compuesto sintético que se caracteriza por la presencia de un grupo difluorociclopropil unido a una cadena lateral de aminoácido.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico clorhidrato típicamente implica la introducción del grupo difluorociclopropil en un precursor de aminoácido adecuado. Un método común involucra el uso de intermediarios difluorocarbeno, que se pueden generar in situ a partir de reactivos como la difluorometil fenil sulfona y una base. La reacción procede en condiciones suaves, a menudo en presencia de un catalizador, para producir el producto deseado con alta estereoespecificidad.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que aseguren un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y las plataformas de síntesis automatizadas para optimizar las condiciones de reacción y minimizar la formación de subproductos. Además, se utilizan métodos de purificación como la cristalización y la cromatografía para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico clorhidrato sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar las oximas o derivados nitroso correspondientes.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: El grupo difluorociclopropil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de nuevos enlaces carbono-carbono o carbono-heteroátomo.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Nucleófilos como las aminas o los tioles en presencia de una base.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen oximas, alcoholes y derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

El ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico clorhidrato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas transformaciones químicas.

Biología: Se investiga su potencial como sonda bioquímica para estudiar mecanismos enzimáticos e interacciones proteína-ligando.

Medicina: Se explora su potencial propiedad terapéutica, incluida la de ser un precursor para el desarrollo de nuevos productos farmacéuticos.

Industria: Se utiliza en la producción de productos químicos especiales y materiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción del ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo difluorociclopropil puede mejorar la afinidad de unión y la selectividad del compuesto, lo que lleva a la modulación de las vías biológicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico

- Éster metílico del ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico

- Éster etílico del ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico

Singularidad

La presencia del grupo difluorociclopropil en el ácido (2R)-2-amino-3-(2,2-difluorociclopropil)propanoico clorhidrato confiere propiedades químicas y biológicas únicas, como una mayor estabilidad metabólica y mejores interacciones de unión. Estas características lo distinguen de otros compuestos similares y lo convierten en una herramienta valiosa en diversas aplicaciones de investigación e industriales.

Actividad Biológica

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H10ClF2NO2 with a molecular weight of 201.6 g/mol. The compound features a difluorocyclopropyl moiety that enhances its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The difluorocyclopropyl group is hypothesized to enhance binding affinity and selectivity towards molecular targets, potentially modulating various biological processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

- Enzyme Modulation : The compound is being investigated for its role in modulating enzyme activities, particularly those involved in metabolic pathways.

- Therapeutic Potential : Its unique structure suggests possible applications in treating conditions related to enzyme dysregulation or receptor modulation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of structurally similar compounds, revealing promising activity against yeast-like fungi at concentrations around 64 µg/mL. While direct data on this compound is still emerging, such findings support further exploration into its antimicrobial potential .

- Enzyme Interaction Studies : Research involving analogs of this compound has shown that modifications to the amino acid framework can significantly influence enzyme inhibition profiles. This suggests that this compound may similarly affect enzyme kinetics and pathways .

Propiedades

Fórmula molecular |

C6H10ClF2NO2 |

|---|---|

Peso molecular |

201.60 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m1./s1 |

Clave InChI |

YQKWVLWANBVXFE-ZAQOELHGSA-N |

SMILES isomérico |

C1C(C1(F)F)C[C@H](C(=O)O)N.Cl |

SMILES canónico |

C1C(C1(F)F)CC(C(=O)O)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.